molecular formula C21H35N7O3 B560790 Nle-Arg-Phe amide CAS No. 104809-29-2

Nle-Arg-Phe amide

Cat. No.: B560790
CAS No.: 104809-29-2
M. Wt: 433.557
InChI Key: XPMYDYSYRCLZEG-ULQDDVLXSA-N
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Description

“Nle-Arg-Phe amide” is a molluscan cardioexcitatory neuropeptide analog . It has an empirical formula of C21H35N7O3 and a molecular weight of 433.55 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: CCCCC@HC(=O)NC@@H=N)C(=O)NC@@HC(N)=O . This indicates the presence of norleucine (Nle), arginine (Arg), and phenylalanine (Phe) in the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid substance with a purity of ≥95% (HPLC). It should be stored at a temperature of -20°C .

Scientific Research Applications

  • Amide Bond Replacements : A study utilized a 2,5,5-trisubstituted imidazoline as an amide bond replacement in dipeptide derivatives, including those with Nle and Arg-Phe amide, indicating potential applications in peptide modification and drug design (Gilbert et al., 1995).

  • Neuropeptide Activity : Nle-Arg-Phe-NH2 was evaluated in the context of the molluscan neuropeptide FMRFamide, showing its critical role in neuropeptide activity and potential applications in neurobiology (Kobayashi & Muneoka, 1986).

  • Green Chemistry in Amide Synthesis : Research focused on environmentally friendly methods for amide synthesis, highlighting the importance of compounds like Nle-Arg-Phe amide in the development of sustainable chemical processes (García-Álvarez et al., 2013).

  • Structure-Activity Relationship in Neuropeptides : The structure of a molluscan cardioexcitatory neuropeptide was determined to be Phe-Met-Arg-Phe-NH2, showcasing the significance of peptides like this compound in understanding neuropeptide function (Price & Greenberg, 1977).

  • HIV-1 Protease Inhibition : A peptide inhibitor with Nle was studied for its potential in inhibiting HIV-1 protease, suggesting applications in antiviral therapy (Miller et al., 1989).

  • Peptide-Based Neuropeptide Research : A cDNA clone encoding a precursor protein for FMRFamide peptides, including sequences similar to this compound, was identified in Aplysia, indicating potential uses in neuroscientific research (Schaefer et al., 1985).

  • Coelenterate Neuropeptides : Research on coelenterate neurons producing RF-amide-like peptides, related to this compound, suggested their role as neurotransmitters or neurohormones (Grimmelikhuijzen et al., 1991).

  • Rethinking Amide Bond Synthesis : Novel approaches to amide formation, crucial for the synthesis of peptides like this compound, were reviewed, underscoring their significance in modern pharmaceuticals (Pattabiraman & Bode, 2011).

  • MRI Contrast Agents : Research on a paramagnetic chemical exchange saturation transfer MRI contrast agent highlighted the role of amides, relating to the broader applications of this compound in medical imaging (Liu et al., 2012).

  • Biodegradable Cationic Poly(ester amide)s : A study on biodegradable cationic Arg-Phe poly(ester amide)s suggested potential biomedical applications for peptides like this compound (Wu & Chu, 2013).

Future Directions

While specific future directions for “Nle-Arg-Phe amide” are not mentioned in the retrieved sources, research into neuropeptide-activated channels in the ENaC/DEG superfamily, which includes channels activated by the neuropeptide FMRFamide, is ongoing . This suggests potential future research directions in understanding the ligand gating mechanism of these channels.

Biochemical Analysis

Biochemical Properties

Nle-Arg-Phe amide interacts with various enzymes, proteins, and other biomolecules. It is known to be a molluscan cardioexcitatory neuropeptide analog

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it is known to influence cell function by acting as a cardioexcitatory neuropeptide in mollusks . Detailed information on its impact on cell signaling pathways, gene expression, and cellular metabolism is currently limited.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N7O3/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMYDYSYRCLZEG-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745616
Record name L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-29-2
Record name L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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